
N-Fmoc-3,5-dimethoxy-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-3,5-dimethoxy-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom, and two methoxy groups at the 3 and 5 positions of the phenyl ring. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3,5-dimethoxy-D-phenylalanine typically involves multiple steps, starting from appropriate starting materials. The general synthetic route includes:
Protection of the amino group: The amino group of 3,5-dimethoxy-D-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-3,5-dimethoxy-D-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU, DIC, and bases like DIPEA (N,N-diisopropylethylamine).
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 3,5-dimethoxy-D-phenylalanine.
Peptides: Coupling reactions with other amino acids lead to the formation of peptides.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-3,5-dimethoxy-D-phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for various studies.
Biology: The compound is utilized in the synthesis of peptide-based probes and inhibitors for biological research.
Medicine: It plays a role in the development of peptide-based therapeutics and diagnostic agents.
Industry: The compound is used in the production of specialized peptides for industrial applications.
Wirkmechanismus
The primary mechanism of action of N-Fmoc-3,5-dimethoxy-D-phenylalanine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Fmoc-3,4-dimethoxy-D-phenylalanine
- N-Fmoc-3,5-dimethoxy-L-phenylalanine
- N-Fmoc-3,4,5-trifluoro-D-phenylalanine
Uniqueness
N-Fmoc-3,5-dimethoxy-D-phenylalanine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interactions in peptide synthesis. Compared to its analogs, it may offer distinct advantages in terms of solubility, stability, and reactivity .
Eigenschaften
Molekularformel |
C26H25NO6 |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
(2R)-3-(3,5-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(14-17)32-2)13-24(25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,23-24H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 |
InChI-Schlüssel |
HWHGHGFWIGKMJY-XMMPIXPASA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B13028222.png)
![3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028225.png)
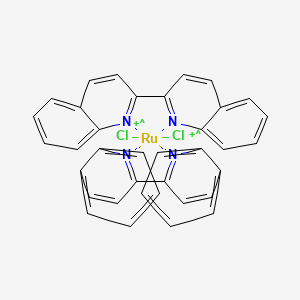
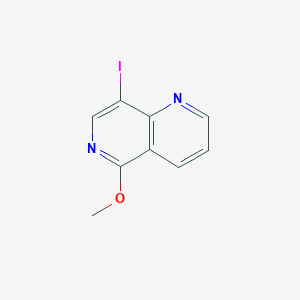
![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028244.png)
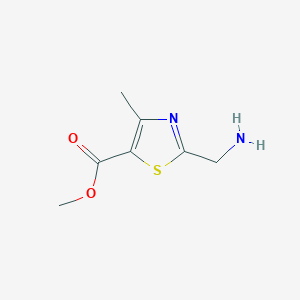
![4-([1,1'-Biphenyl]-4-yl)butanamide](/img/structure/B13028278.png)
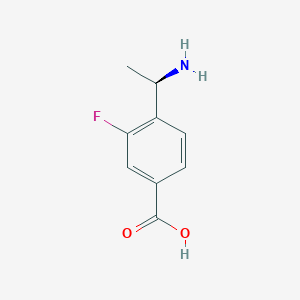
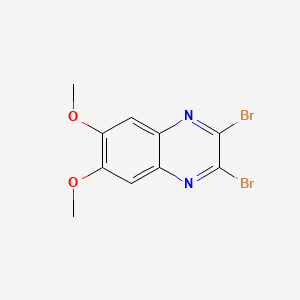
![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate](/img/structure/B13028294.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,6-dimethylimidazo[2,1-b]thiazol-5-yl)-N-ethylacrylamide](/img/structure/B13028308.png)
